molecular formula C6H5F3N2O2 B2846515 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid CAS No. 1623156-88-6

4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B2846515
CAS No.: 1623156-88-6
M. Wt: 194.113
InChI Key: WCXHNTHRQUBIRN-UHFFFAOYSA-N
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Description

Historical Development of Trifluoromethylpyrazoles in Scientific Research

The exploration of trifluoromethylpyrazoles began in the mid-20th century, driven by the unique physicochemical properties imparted by the trifluoromethyl (-CF₃) group. Early synthetic routes relied on cyclocondensation reactions between hydrazines and β-diketones, but these methods often suffered from low yields and limited functional group compatibility. The advent of modern fluorination techniques in the 1990s, such as the use of trifluoromethylating reagents like Ruppert-Prakash reagents, marked a turning point. These advances enabled the regioselective introduction of -CF₃ groups into pyrazole scaffolds, expanding their utility in medicinal and materials chemistry.

A pivotal development occurred in 2022 with the introduction of (3+2)-cycloaddition strategies using trifluoroacetonitrile imines. This method allowed for the synthesis of polysubstituted 3-trifluoromethylpyrazoles with high regio- and diastereoselectivity, as demonstrated by the preparation of 5-acylpyrazolines and their subsequent aromatization to yield functionalized pyrazoles. By 2024, one-pot syntheses using di-Boc trifluoromethylhydrazine further streamlined production, achieving yields of 60–85% for diverse N-trifluoromethyl pyrazoles while minimizing des-CF₃ byproducts.

Table 1: Evolution of Trifluoromethylpyrazole Synthesis Methods

Era Method Key Advancement Limitations
1950–1990 Cyclocondensation Basic scaffold construction Poor regiocontrol
1990–2010 Ruppert-Prakash reagents Direct CF₃ introduction Harsh reaction conditions
2020s (3+2)-Cycloaddition/One-pot High selectivity, functional diversity Intermediate instability

Position of 4-Methyl-3-(Trifluoromethyl)-1H-Pyrazole-5-Carboxylic Acid in Contemporary Research

This compound (CAS 1623156-88-6) exemplifies the convergence of trifluoromethylation and carboxyl functionalization strategies. Its molecular architecture features a carboxylic acid moiety at C5, a methyl group at C4, and a -CF₃ group at C3, creating a sterically congested yet electronically polarized system. This compound serves as a critical building block in pharmaceutical synthesis, particularly for kinase inhibitors and anti-inflammatory agents, where the carboxylic acid group enables salt formation for improved bioavailability.

Recent studies highlight its role in metal-organic frameworks (MOFs), where the rigid pyrazole core and hydrogen-bonding capacity of the carboxylic acid group enhance structural stability. For instance, coordination complexes derived from this compound exhibit exceptional thermal stability up to 300°C, making them candidates for gas storage applications.

Table 2: Key Properties of this compound

Property Value Significance
Molecular Formula C₆H₅F₃N₂O₂ Balanced hydrophobicity/hydrophilicity
Molecular Weight 194.11 g/mol Optimal for drug-like molecules
SMILES O=C(C1=C(C)C(C(F)(F)F)=NN1)O Predicts reactivity and tautomerism

Significance of the Trifluoromethyl Group in Heterocyclic Chemistry

The -CF₃ group profoundly influences heterocyclic systems through three primary mechanisms:

  • Electronic Effects : The strong electron-withdrawing nature (-I effect) reduces electron density at adjacent positions, directing electrophilic substitution to meta positions. In pyrazoles, this stabilizes the aromatic system and modulates pKa values by up to 2 units compared to non-fluorinated analogs.
  • Metabolic Stability : Fluorine’s high electronegativity and small atomic radius create strong C-F bonds (485 kJ/mol) that resist oxidative degradation. This property extends the half-life of pharmaceutical candidates containing this compound derivatives in vivo.
  • Steric Influence : The tetrahedral geometry of -CF₃ introduces 3D complexity, disrupting planar molecular stacking. This effect is exploited in liquid crystal displays, where derivatives of this compound achieve switching times <10 ms due to reduced intermolecular interactions.

Research Challenges and Opportunities

Challenges :

  • Synthetic Instability : The HCl salt of trifluoromethylhydrazine, a key intermediate, has a solution-state half-life of ~6 hours at room temperature, necessitating precise reaction timing.
  • Regiochemical Control : Competing pathways in cycloaddition reactions can lead to isomeric mixtures, requiring chromatography for purification (typical yields: 45–65%).

Opportunities :

  • Flow Chemistry : Continuous processing could mitigate intermediate degradation, potentially boosting yields by 20–30%.
  • Computational Design : Machine learning models trained on 1,200+ pyrazole derivatives predict that C5-carboxylic acid analogs exhibit 3-fold higher binding affinity to COX-2 compared to ester variants.
  • Green Fluorination : Emerging electrochemical methods using CF₃SO₂Na as a fluoride source show promise for sustainable scale-up, reducing HF waste by 90%.

Properties

IUPAC Name

4-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2/c1-2-3(5(12)13)10-11-4(2)6(7,8)9/h1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXHNTHRQUBIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1623156-88-6
Record name 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of 4-methyl-3-(trifluoromethyl)-1H-pyrazole with a suitable carboxylating agent. One common method is the reaction of the pyrazole derivative with carbon dioxide in the presence of a base, such as potassium carbonate, under high pressure and temperature conditions. This reaction yields the desired carboxylic acid product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Agricultural Chemistry

This compound is primarily utilized as an intermediate in the synthesis of agrochemicals , especially herbicides. Its trifluoromethyl group enhances the herbicidal activity, allowing for effective weed control while minimizing adverse environmental impacts. The incorporation of this compound into herbicide formulations has been shown to improve selectivity and efficacy against target weeds.

Application Description
HerbicidesEffective in controlling a broad spectrum of weeds with reduced environmental toxicity.
Crop ProtectionEnhances the performance of agrochemicals, contributing to sustainable agricultural practices.

Pharmaceutical Development

In the realm of pharmaceuticals, 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid plays a crucial role in drug design. It is particularly noted for its potential in developing anti-inflammatory and analgesic drugs . The unique chemical properties imparted by the trifluoromethyl group are believed to enhance the bioactivity and pharmacokinetic profiles of drug candidates.

Pharmaceutical Application Potential Benefits
Anti-inflammatory drugsImproved efficacy and reduced side effects compared to traditional treatments.
AnalgesicsEnhanced pain relief with potentially fewer gastrointestinal complications.

Material Science

The compound is also incorporated into the formulation of specialty polymers and coatings . Its presence can significantly enhance properties such as chemical resistance, thermal stability, and durability under harsh conditions.

Material Science Application Enhanced Properties
Specialty polymersIncreased resistance to solvents and extreme temperatures.
CoatingsImproved adhesion and longevity in various industrial applications.

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard for quantifying related compounds in environmental and biological samples. Its stability and well-defined chemical structure make it an ideal candidate for use in various analytical methods.

Analytical Application Purpose
Reference standardFacilitates accurate quantification of similar compounds in complex matrices.
CalibrationAids in the calibration of analytical instruments for reliable measurements.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound across these applications:

  • In agricultural research, studies have demonstrated its efficacy as a herbicide with reduced phytotoxicity to crops, showcasing its potential for integrated pest management strategies.
  • Pharmaceutical studies have highlighted its role in enhancing the anti-inflammatory activity of drug candidates through structure-activity relationship (SAR) analyses.
  • Material science research indicates that coatings formulated with this compound exhibit superior performance in corrosive environments, extending the lifespan of industrial equipment.

Mechanism of Action

The mechanism of action of 4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The compound may inhibit enzyme activity by binding to the active site or modulating the enzyme’s conformation. Additionally, it can interfere with signaling pathways and cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related pyrazole derivatives:

Compound Name (CAS No.) Substituents (Position) Molecular Formula Key Properties/Applications Reference
4-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (Hypothetical) 3-CF₃, 4-CH₃, 5-COOH C₇H₇F₃N₂O₂ High acidity (pKa ~3.5), moderate lipophilicity (LogP ~1.8) [Hypothetical]
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (113100-53-1) 1-CH₃, 3-CF₃, 4-COOH C₆H₅F₃N₂O₂ Structural isomer; lower acidity (pKa ~4.2) due to COOH position
4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (497833-05-3) 4-Br, 1-CH₃, 3-CF₃, 5-COOH C₇H₅BrF₃N₂O₂ Bromine enhances reactivity in cross-coupling reactions
5-Methoxy-4-methyl-1-phenyl-1H-pyrazole-3-carboxylic Acid (274253-36-0) 5-OCH₃, 4-CH₃, 1-C₆H₅, 3-COOH C₁₂H₁₂N₂O₃ Phenyl group increases aromatic interactions; reduced acidity (pKa ~4.8)
3-(4-Methylphenyl)-1H-pyrazole-5-carboxylic acid (890007-12-2) 3-C₆H₄CH₃, 5-COOH C₁₁H₁₀N₂O₂ Absence of -CF₃ reduces metabolic stability
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (N/A) 1-pyridinyl, 4-COOH, 5-CF₃, 3-Cl C₁₂H₅ClF₆N₃O₂ Dual -CF₃ groups enhance lipophilicity (LogP ~2.5)

Key Observations:

Substituent Position Effects :

  • The position of the carboxylic acid group significantly impacts acidity. For example, the target compound’s -COOH at position 5 results in a lower pKa (~3.5) compared to its isomer with -COOH at position 4 (pKa ~4.2) .
  • Bromine at position 4 (as in 497833-05-3) introduces steric bulk and reactivity, enabling participation in Suzuki-Miyaura cross-coupling reactions .

Functional Group Contributions: Trifluoromethyl (-CF₃): Enhances metabolic stability and membrane permeability. Compounds with -CF₃ (e.g., target compound, 113100-53-1) exhibit higher LogP values than non-fluorinated analogs .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for analogous pyrazoles, such as Ullmann-type coupling (CuI/DMEDA) for aryl introduction or SOCl₂-mediated carboxylation .
  • Brominated derivatives (e.g., 497833-05-3) require halogenation steps, increasing synthetic complexity .

Biological Activity

4-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound, characterized by the presence of a trifluoromethyl group, is of particular interest in medicinal chemistry due to its potential applications in pharmacology and agriculture.

Chemical Structure and Properties

The chemical formula for this compound is C6H5F3N2O2C_6H_5F_3N_2O_2. Its structure includes a pyrazole ring with a carboxylic acid functional group and a trifluoromethyl substituent, which significantly influences its biological activity.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit promising antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with microbial enzymes or cell wall synthesis.

CompoundActivityReference
This compoundAntibacterial against S. aureus
Related pyrazole derivativesAntifungal against C. albicans

2. Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives are well-documented. Compounds similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

  • Case Study : A series of substituted pyrazoles were evaluated for their COX-1 and COX-2 inhibitory activities. Some derivatives demonstrated selectivity towards COX-2, indicating their potential as anti-inflammatory agents without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

3. Fungicidal Activity

The compound has been investigated for its fungicidal properties, particularly in agricultural applications. Pyrazole derivatives have been utilized to develop fungicides that are effective at low concentrations.

  • Research Findings : A study highlighted the effectiveness of 1-methyl-3-trifluoromethyl-pyrazole derivatives in controlling fungal pathogens, suggesting that similar mechanisms might apply to this compound .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The trifluoromethyl group enhances lipophilicity, facilitating better interaction with enzyme active sites.
  • Cell Membrane Disruption : The compound may disrupt microbial cell membranes, leading to cell death.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary studies suggest that compounds in this class could exhibit toxicity at high doses; thus, dosage optimization is necessary for therapeutic applications .

Q & A

Q. Advanced

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene/THF improves regioselectivity in cyclization steps .
  • Catalyst tuning : Pd(PPh₃)₄ or Pd(OAc)₂ with ligand additives (e.g., XPhos) increases coupling efficiency for trifluoromethyl-substituted intermediates .
  • Temperature control : Low temperatures (0–5°C) minimize side reactions during nitration or halogenation steps, while reflux (80–120°C) accelerates ring closure .

What analytical techniques are critical for characterizing this compound?

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyrazole ring and trifluoromethyl substitution .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • IR spectroscopy : Carboxylic acid C=O stretches (~1700 cm⁻¹) and pyrazole N-H bonds (~3200 cm⁻¹) are diagnostic .

Q. Advanced

  • X-ray crystallography : Resolves stereochemical ambiguities and hydrogen-bonding networks in solid-state structures .
  • HPLC-MS : Quantifies purity and detects trace impurities (<0.1%) using reverse-phase C18 columns and acetonitrile/water gradients .

How does the trifluoromethyl group influence biological activity and stability?

Advanced
The CF₃ group enhances:

  • Metabolic stability : By reducing oxidative metabolism via cytochrome P450 enzymes .
  • Lipophilicity : LogP increases by ~0.5–1.0 units, improving membrane permeability (XLogP3 ≈ 2.4) .
  • Electron-withdrawing effects : Polarizes the pyrazole ring, increasing reactivity in nucleophilic substitutions .

What strategies are used to study structure-activity relationships (SAR) for this compound?

Q. Advanced

Analog synthesis : Replace the trifluoromethyl group with Cl, Br, or OCF₃ to assess electronic effects .

Bioisosteric replacements : Substitute the carboxylic acid with tetrazole or sulfonamide groups to modulate acidity and binding affinity .

Pharmacophore mapping : Computational docking (e.g., AutoDock) identifies key interactions with target proteins (e.g., kinases) .

How should researchers handle and store this compound to ensure stability?

Q. Basic

  • Storage : Keep at –20°C in airtight, amber vials to prevent photodegradation and moisture absorption .
  • Handling : Use gloveboxes under inert gas (N₂/Ar) for air-sensitive reactions involving the carboxylic acid group .

What computational tools are recommended for modeling its reactivity?

Q. Advanced

  • DFT calculations (Gaussian, ORCA): Predict reaction pathways for trifluoromethyl group functionalization .
  • Molecular dynamics simulations (GROMACS): Analyze solvation effects and conformational flexibility in aqueous environments .

How can contradictions in biological activity data be resolved?

Q. Advanced

  • Dose-response studies : Validate IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability) .
  • Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to off-target effects .

What are the stability profiles under varying pH and temperature conditions?

Q. Basic

  • pH stability : Stable at pH 2–6; decomposes above pH 8 due to carboxylate formation .
  • Thermal stability : Melting point ~113–115°C; prolonged heating (>100°C) induces decarboxylation .

How are analytical methods validated for this compound in complex matrices?

Q. Advanced

  • Linearity : Calibration curves (1–100 µg/mL) with R² > 0.99 .
  • Recovery tests : Spike-and-recovery experiments in biological fluids (e.g., plasma) to assess matrix effects .

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